2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Group: The synthesis begins with the preparation of the 4-methylphenoxy group. This can be achieved through the reaction of 4-methylphenol with a suitable halogenating agent, such as thionyl chloride, to form 4-methylphenyl chloride.
Coupling with Pyridine: The 4-methylphenyl chloride is then reacted with a pyridine derivative, such as 3-hydroxypyridine, in the presence of a base like potassium carbonate. This results in the formation of 6-(4-methylphenoxy)pyridine.
Introduction of the Ethanamine Chain: The final step involves the introduction of the ethanamine chain. This can be achieved through a nucleophilic substitution reaction where 6-(4-methylphenoxy)pyridine is reacted with ethylene diamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
3-Pyridineethaneamine: Another pyridine derivative with similar structural features.
Uniqueness
2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
910381-42-9 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C14H16N2O/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14/h2-7,10H,8-9,15H2,1H3 |
InChI Key |
BHZYNGVMABNOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN |
Origin of Product |
United States |
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